Ozanimod Hydrochloride is a novel compound primarily developed for the treatment of autoimmune diseases, notably multiple sclerosis and ulcerative colitis. It is categorized as a sphingosine 1-phosphate receptor modulator, which selectively binds to sphingosine 1-phosphate receptor subtypes 1 and 5. This mechanism of action plays a crucial role in modulating immune responses, making it a significant therapeutic agent in managing autoimmune conditions.
Ozanimod Hydrochloride is synthesized through a multi-step chemical process that involves various intermediates and purification techniques. It is classified under the category of immunomodulatory agents due to its ability to influence immune cell trafficking and activation. The compound has been approved for use in capsule form, with dosages of 0.25 mg, 0.5 mg, and 1.0 mg per capsule, providing flexibility in treatment regimens based on patient needs .
The synthesis of Ozanimod Hydrochloride involves several critical steps:
The preparation methods have been documented in patent literature, highlighting the need for comprehensive polymorphic screening to enhance pharmacological development .
Ozanimod Hydrochloride has a complex molecular structure characterized by the following:
The three-dimensional conformation of Ozanimod Hydrochloride has been elucidated through X-ray crystallography, confirming its stereochemistry and enabling further studies into its interactions with biological targets .
Ozanimod undergoes various chemical reactions during its metabolism within the body:
These reactions are critical for understanding the drug's efficacy and safety profile.
Ozanimod exerts its therapeutic effects through the modulation of sphingosine 1-phosphate receptors:
Ozanimod Hydrochloride is primarily utilized in clinical settings for:
The development of Ozanimod represents a significant advancement in therapeutic options for patients suffering from debilitating autoimmune disorders, providing a targeted approach to treatment that minimizes systemic side effects associated with traditional therapies .
Ozanimod hydrochloride’s therapeutic efficacy stems from its rationally designed selectivity for sphingosine-1-phosphate receptor 1 (sphingosine-1-phosphate receptor 1) and sphingosine-1-phosphate receptor 5 (sphingosine-1-phosphate receptor 5), which minimizes off-target effects associated with non-selective modulators like fingolimod. Structural biology studies reveal that this selectivity arises from specific ligand-receptor interactions: Ozanimod’s zwitterionic head group forms hydrogen bonds with tyrosine 29 and lysine 34 residues on the N-terminal capping helix of sphingosine-1-phosphate receptor 1, while its hydrophobic tail occupies an extended subpocket lined with residues from transmembrane domains 3 and 5. Crucially, the methionine 124 residue in sphingosine-1-phosphate receptor 1 (replaced by tryptophan 109 in sphingosine-1-phosphate receptor 5) creates steric constraints that favor Ozanimod’s molecular topology in sphingosine-1-phosphate receptor 1 [5].
Table 1: Key Receptor Residues Governing Ozanimod Selectivity
Receptor Subtype | Critical Residues | Interaction Type | Functional Consequence |
---|---|---|---|
sphingosine-1-phosphate receptor 1 | Tyr²⁹, Lys³⁴ (N-terminus) | Hydrogen bonding | Anchors polar head group |
sphingosine-1-phosphate receptor 1 | Met¹²⁴ (TM3) | Van der Waals | Accommodates hydrophobic tail |
sphingosine-1-phosphate receptor 5 | Trp¹⁰⁹ (TM3) | Steric hindrance | Reduces binding cavity volume |
sphingosine-1-phosphate receptor 5 | Glu³⁷ (ECL1) | Electrostatic repulsion | Disfavors zwitterionic stabilization |
Computational modeling further demonstrates that Ozanimod’s isopropoxybenzonitrile moiety engages an allosteric subpocket unique to sphingosine-1-phosphate receptor 5, enabling inverse agonism that modulates natural killer cell egress without sphingosine-1-phosphate receptor 3-mediated cardiotoxicity [2] [9]. This dual selectivity was achieved by optimizing molecular geometry to exploit differential receptor microenvironments—particularly the deeper hydrophobic channel in sphingosine-1-phosphate receptor 1 (12.5 Å) versus sphingosine-1-phosphate receptor 5 (10.8 Å)—validated through cryo-electron microscopy structures at 2.9–3.4 Å resolution [5].
Ozanimod emerged from systematic optimization of early sphingosine-1-phosphate receptor modulators, addressing limitations in selectivity and pharmacokinetics. Fingolimod (FTY720), the first-in-class modulator, required phosphorylation for activation and bound all sphingosine-1-phosphate receptor subtypes (sphingosine-1-phosphate receptor 1/sphingosine-1-phosphate receptor 3/sphingosine-1-phosphate receptor 4/sphingosine-1-phosphate receptor 5), causing bradycardia and pulmonary complications due to sphingosine-1-phosphate receptor 3 agonism. The prototypical redesign introduced:
Table 2: Evolution of Sphingosine-1-phosphate Receptor Modulators via Structural Optimization
Compound | Core Structure | Key Modifications | Selectivity Ratio (sphingosine-1-phosphate receptor 1:sphingosine-1-phosphate receptor 3) |
---|---|---|---|
Fingolimod | 2-Aminopropanediol | Requires phosphorylation | 1:1 |
Siponimod | Benzoxazole | Direct agonist; methoxy terminus | 30:1 |
Ozanimod | 1,2,4-Oxadiazole | (S)-Indane; benzonitrile-isopropoxy | >200:1 |
Density functional theory simulations (ωB97XD functional) revealed that Ozanimod’s oxadiazole-indane dihedral angle (112.7°) optimally positions the benzonitrile group for hydrophobic interactions with phenylalanine 263 in sphingosine-1-phosphate receptor 1, contributing to a conformational energy 8.15 kcal/mol lower than non-binding rotamers [3]. This structural rigidity minimized entropic penalties upon receptor binding, increasing residence time 3-fold over siponimod [5].
The commercial synthesis of Ozanimod hydrochloride (US20190337908A1, WO2018215807A1) employs a convergent route centered on chiral resolution and heterocycle formation, though scalability posed significant challenges in stereocontrol and purification:
Step 1: Indane Core Synthesis4-Cyanoindanone is reduced enantioselectively using (R)-tert-butanesulfinamide/titanium ethoxide to install the (S)-configuration, achieving 98% ee but requiring cryogenic conditions (-40°C) and generating titanium waste [10]. Alternative routes use enzymatic resolution with lipases (e.g., Candida antarctica) but suffer from low yields (<35%).
Step 2: Oxadiazole FormationThe key intermediate (S)-4-(1-amino-2,3-dihydro-1H-inden-4-yl)benzonitrile is condensed with 2-isopropoxy-5-(N-hydroxycarbamimidoyl)benzonitrile hydrochloride using triphenylphosphine/carbon tetrachloride, forming the oxadiazole ring at 80°C. This exothermic reaction requires controlled addition to prevent dimerization byproducts [1] [6].
Step 3: Hydrochloride Salt FormationCrude Ozanimod free base is dissolved in acetone/water (4:1) and treated with hydrochloric acid, yielding the hydrochloride salt. Crystallization challenges include:
Table 3: Scalability Solutions for Ozanimod Hydrochloride Manufacturing
Process Challenge | Industrial Solution | Impact |
---|---|---|
Chiral resolution yield <40% | Phenethylamine diastereomeric salt crystallization | ee >99.5%; yield 68% |
Oxadiazole ring dimerization | Slow addition of CCl₄/PPh₃ at 50°C | Purity >98% (HPLC) |
Polymorphic control | Seeded crystallization in EtOAc/EtOH | Form I purity >99% |
Heavy metal residues | Chelating resin treatment | Pd <5 ppm |
Scalability breakthroughs include:
The optimized process achieves an overall yield of 42% from 4-cyanoindanone, producing Ozanimod hydrochloride with chemical purity >99.9% and chiral purity >99.5% ee, meeting International Council for Harmonisation Q11 standards for commercial manufacturing [10].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7